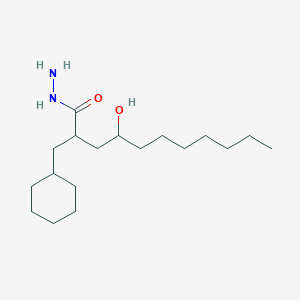
2-(cyclohexylmethyl)-4-hydroxyundecanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(cyclohexylmethyl)-4-hydroxyundecanohydrazide is a chemical compound that has generated interest in the scientific community due to its potential applications in research. The compound is also known as CHMU and has been synthesized using various methods.
科学研究应用
CHMU has been used in scientific research for its potential applications in drug discovery and development. The compound has been shown to exhibit antibacterial and antifungal activity, making it a promising candidate for the development of new antimicrobial agents. CHMU has also been tested for its potential use as an anticancer agent, with promising results. Additionally, CHMU has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
作用机制
The mechanism of action of CHMU is not fully understood. However, it is believed that the compound exerts its antibacterial and antifungal effects by disrupting the cell membrane of microorganisms. CHMU may also inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. The anti-inflammatory effects of CHMU may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
CHMU has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound has antibacterial and antifungal activity against a range of microorganisms. CHMU has also been shown to inhibit the growth of cancer cells in vitro. In vivo studies in mice have demonstrated that CHMU has anti-inflammatory effects, reducing inflammation in a model of acute lung injury.
实验室实验的优点和局限性
One advantage of using CHMU in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful for testing against a range of microorganisms. CHMU is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of using CHMU is that its mechanism of action is not fully understood, which could make it difficult to interpret results. Additionally, CHMU has not been extensively tested in animal models, so its safety and efficacy in vivo are not well established.
未来方向
There are several future directions for research on CHMU. One area of focus could be on elucidating the compound's mechanism of action, which could provide insights into its potential therapeutic applications. Another area of research could be on optimizing the synthesis method for CHMU to improve yield and purity. Additionally, further studies are needed to evaluate the safety and efficacy of CHMU in animal models, which could pave the way for future clinical trials. Finally, CHMU could be further explored for its potential use in combination with other antimicrobial, anticancer, or anti-inflammatory agents to enhance their efficacy.
合成方法
The synthesis of CHMU has been achieved using different methods. One method involves the reaction of 4-hydroxyundecanoic acid with cyclohexylmethylamine in the presence of a coupling agent. Another method involves the reaction of 4-hydroxyundecanoic acid with cyclohexylmethylamine hydrochloride in the presence of a coupling agent. Both methods have been successful in producing CHMU with high purity.
属性
IUPAC Name |
2-(cyclohexylmethyl)-4-hydroxyundecanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N2O2/c1-2-3-4-5-9-12-17(21)14-16(18(22)20-19)13-15-10-7-6-8-11-15/h15-17,21H,2-14,19H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZBJQPEBQEDNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(CC1CCCCC1)C(=O)NN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylmethyl-4-hydroxy-undecanoic acid hydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxyethyl 2-amino-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4927107.png)
![6-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4927109.png)

![N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B4927123.png)
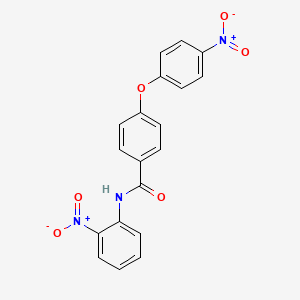
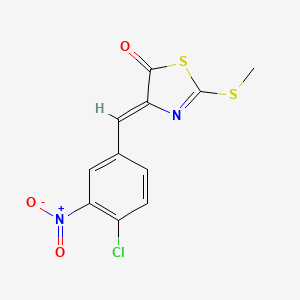
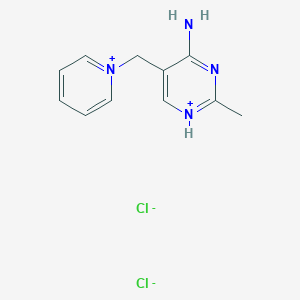
![2-[4-(2,5-dimethoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B4927146.png)
![methyl 2-methyl-4-{4-[(3-nitrobenzyl)oxy]phenyl}-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4927155.png)
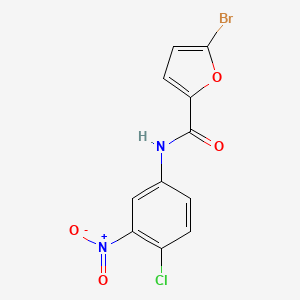
![7-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4927164.png)
![N-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4927172.png)
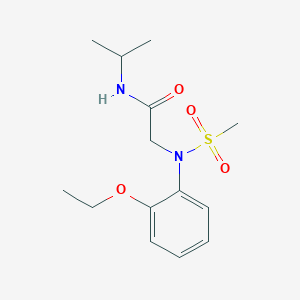
![ethyl (3-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-1H-indol-1-yl)acetate](/img/structure/B4927188.png)